Ethyl (2-{[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate Ethyl (2-{[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14806183
InChI: InChI=1S/C13H16N4O3S2/c1-3-5-9-11(22-17-16-9)12(19)15-13-14-8(7-21-13)6-10(18)20-4-2/h7H,3-6H2,1-2H3,(H,14,15,19)
SMILES:
Molecular Formula: C13H16N4O3S2
Molecular Weight: 340.4 g/mol

Ethyl (2-{[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

CAS No.:

Cat. No.: VC14806183

Molecular Formula: C13H16N4O3S2

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (2-{[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate -

Specification

Molecular Formula C13H16N4O3S2
Molecular Weight 340.4 g/mol
IUPAC Name ethyl 2-[2-[(4-propylthiadiazole-5-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Standard InChI InChI=1S/C13H16N4O3S2/c1-3-5-9-11(22-17-16-9)12(19)15-13-14-8(7-21-13)6-10(18)20-4-2/h7H,3-6H2,1-2H3,(H,14,15,19)
Standard InChI Key RXJCXRNIEHAOGG-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(SN=N1)C(=O)NC2=NC(=CS2)CC(=O)OCC

Introduction

Ethyl (2-{[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound with a CAS number of 1190251-74-1. It features a molecular structure that includes both thiadiazole and thiazole rings, which are common in various pharmaceutical and agricultural chemicals due to their biological activity.

Synthesis and Preparation

The synthesis of Ethyl (2-{[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step reactions starting from simple thiadiazole and thiazole precursors. These steps may include:

  • Formation of the Thiadiazole Ring: This can be achieved through the reaction of a suitable aldehyde with a thiosemicarbazide derivative.

  • Introduction of the Propyl Group: Alkylation reactions can be used to introduce the propyl group onto the thiadiazole ring.

  • Coupling with Thiazole: The thiadiazole derivative is then coupled with a thiazole derivative, often through a carbonyl linkage.

  • Final Acetylation: The final step involves the introduction of the ethyl acetate group to the thiazole ring.

Synthesis Pathway

StepReaction TypeReagentsConditions
1Formation of ThiadiazoleAldehyde, ThiosemicarbazideAcidic Conditions
2AlkylationPropyl Halide, BaseSolvent like DMF
3CouplingThiadiazole, Thiazole, Coupling AgentHigh Temperature
4AcetylationEthyl Chloroacetate, BaseMild Conditions

Potential Applications

  • Antimicrobial Agents: Thiadiazoles and thiazoles are often used as scaffolds for designing antimicrobial compounds.

  • Anticancer Agents: Some derivatives have shown promising anticancer activity, though detailed studies on this specific compound are lacking.

Future Research Directions

  • Biological Assays: Conducting in vitro and in vivo studies to assess antimicrobial and anticancer activities.

  • Structural Modifications: Exploring structural modifications to enhance biological activity.

  • Toxicity Studies: Evaluating the compound's safety profile for potential applications.

Given the limited availability of specific data on this compound, future studies should focus on synthesizing and characterizing its biological activity comprehensively.

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